
Buparvaquone
Descripción general
Descripción
Buparvaquona es un fármaco antiprotozoario naftoquinona relacionado con la atovacuona. Se utiliza principalmente para la terapia y la profilaxis de la teileriosis, una enfermedad causada por parásitos protozoarios del género Theileria. Buparvaquona también ha mostrado una actividad prometedora contra la leishmaniasis, otra enfermedad protozoaria .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Buparvaquona se puede sintetizar utilizando varios métodos. Un método común implica la condensación y reordenamiento de 1,4-benzopirano dicetona y p-terc-butilciclohexil acetaldehído. Este método evita el uso de catalizadores costosos como el nitrato de plata y logra un mayor rendimiento . Otro método implica hacer reaccionar ácido terc-butilciclohexilacético con omadina sódica y 1,4-naftoquinona, seguido de hidrólisis y recristalización .
Métodos de producción industrial: La producción industrial de buparvaquona generalmente implica síntesis a gran escala utilizando los métodos mencionados anteriormente. El proceso está diseñado para ser ecológico y respetuoso con el medio ambiente, lo que lo hace adecuado para la industrialización .
Análisis De Reacciones Químicas
Tipos de reacciones: Buparvaquona experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución.
Reactivos y condiciones comunes:
Oxidación: Buparvaquona se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución a menudo implican donantes de halógenos en presencia de catalizadores metálicos.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de quinonas, mientras que la reducción puede producir hidroquinonas .
Aplicaciones Científicas De Investigación
Antiparasitic Activity
Theileriosis Treatment
Buparvaquone is notably effective against Theileria species, which cause significant economic losses in cattle due to diseases like East Coast fever. Clinical trials have demonstrated its efficacy in treating Theileria parva infections. For instance, a study involving 68 cattle in Zambia reported a cure rate of 91% when administered a single dose of 2.5 mg/kg this compound intramuscularly . Another field trial in Egypt showed that treated dairy cattle had improved milk yields compared to untreated controls, indicating not only therapeutic efficacy but also economic benefits .
Table 1: Efficacy of this compound Against Theileriosis
Trial Location | Total Cattle Treated | Cure Rate (%) |
---|---|---|
Zambia | 68 | 91 |
Egypt | 44 | Not specified |
Antifungal Properties
Recent studies have highlighted this compound's antifungal activity, particularly against Sporothrix brasiliensis , a pathogen responsible for sporotrichosis. In vitro experiments indicated that this compound inhibited fungal growth at concentrations significantly lower than those required for itraconazole, the standard antifungal treatment . The compound demonstrated selective toxicity towards fungal cells over mammalian cells, making it a promising candidate for treating fungal infections.
Table 2: Antifungal Efficacy of this compound
Fungal Species | Concentration (µg/mL) | Comparison with Itraconazole |
---|---|---|
Sporothrix brasiliensis | Lower than Itraconazole | 4-fold more effective |
Leishmaniasis Treatment
This compound has also been investigated for its potential against leishmaniasis. Formulations of this compound, including hydrous gels and water-in-oil emulsions, were tested in vivo against Leishmania major and Leishmania donovani . Results indicated significant reductions in parasite burden in treated mice compared to controls . This suggests that this compound could be developed into effective topical treatments for leishmaniasis.
Pharmacokinetics and Safety Profile
Research has shown that this compound exhibits favorable pharmacokinetics, persisting longer in plasma compared to its predecessor, parvaquone. This extended half-life may contribute to its effectiveness against persistent infections . Toxicity studies indicate low acute oral toxicity levels (>8000 mg/kg) in rodent models, supporting its safety for use in veterinary applications .
Case Studies and Field Trials
- Theileriosis in Cattle : A field trial conducted in Zambia treated 68 cattle with this compound, achieving a remarkable cure rate of 91%. This highlights the drug's potential as a frontline treatment against Theileria infections .
- Sporotrichosis Treatment : In vitro studies showed that this compound was significantly more effective than traditional antifungals like itraconazole against Sporothrix brasiliensis, suggesting its utility in treating this zoonotic disease .
- Leishmaniasis : Topical formulations of this compound were tested on BALB/c mice infected with Leishmania species, demonstrating significant efficacy in reducing cutaneous lesions .
Mecanismo De Acción
Buparvaquona ejerce sus efectos inhibiendo el complejo citocromo b mitocondrial, que es esencial para la cadena respiratoria en los parásitos protozoarios. Esta inhibición interrumpe la producción de trifosfato de adenosina, lo que lleva a la muerte del parásito . Los objetivos moleculares incluyen el sitio de unión de quinona del citocromo b .
Comparación Con Compuestos Similares
Buparvaquona es similar a otros derivados de naftoquinona como la atovacuona y la parvaquona. tiene características únicas que la hacen más efectiva contra ciertos parásitos protozoarios:
Compuestos similares:
- Atovaquona
- Parvaquona
- Hidroxi-naftoquinonas
Las propiedades únicas de buparvaquona y su actividad de amplio espectro la convierten en un compuesto valioso en la lucha contra las enfermedades protozoarias.
Actividad Biológica
Buparvaquone is a second-generation hydroxynaphthoquinone compound that has emerged as a significant therapeutic agent in veterinary medicine, particularly for the treatment of theileriosis in cattle. This article delves into its biological activity, mechanisms, efficacy, and safety based on diverse research findings.
This compound operates primarily by inhibiting mitochondrial electron transport in protozoan parasites. It is structurally related to atovaquone, sharing a similar mechanism that disrupts the mitochondrial membrane potential by targeting the cytochrome b gene within the mitochondrial inner membrane. This inhibition leads to impaired energy production in parasites such as Theileria parva, Theileria annulata, and Babesia bovis .
Efficacy Against Theileriosis
This compound has demonstrated significant efficacy against various strains of Theileria, with an EC50 value of 0.0003 mg/L (10^-9 M) against Theileria parva. Clinical trials have shown promising results:
- Field Trials : In Zambia, a single dose of 2.5 mg/kg this compound resulted in a cure rate of 91% among cattle diagnosed with East Coast fever .
- Clinical Studies : A study involving 229 cattle in Kenya showed an overall recovery rate of 85.6%, with higher recovery rates associated with fewer doses .
Safety and Toxicology
This compound has undergone rigorous safety assessments. Its oral LD50 in rats exceeds 8000 mg/kg, indicating low toxicity . Studies on hematological parameters in calves treated with this compound revealed no significant adverse effects on organ function or inflammatory processes, supporting its safety profile for veterinary use .
Comparative Studies
Recent research has compared this compound's efficacy with other treatments, such as imidocarb. In vitro studies indicated that this compound effectively inhibited the growth of Babesia bovis, outperforming imidocarb at various concentrations .
Table 1: Comparative Efficacy of this compound and Imidocarb
Treatment | Concentration (nM) | Survival Rate (%) |
---|---|---|
This compound | Varies | Higher than Imidocarb |
Imidocarb | Varies | Lower than this compound |
Case Studies
- Zambian Field Trials : A significant trial involved treating 68 cattle infected with Theileria parva. The treatment resulted in a high survival rate, demonstrating this compound's effectiveness under field conditions .
- Egyptian Dairy Cattle Study : In a herd where low-grade infections were prevalent, treated animals showed improved clinical health and milk yield compared to untreated controls, suggesting additional benefits beyond merely treating infection .
Table 2: Field Trial Results for this compound Treatment
Condition | Treated Group (n) | Recovery Rate (%) |
---|---|---|
Mild Infection | 20 | 100 |
Moderate Infection | 18 | 88.9 |
Severe Infection | 30 | 86.7 |
Total | 68 | 91 |
Propiedades
IUPAC Name |
3-[(4-tert-butylcyclohexyl)methyl]-4-hydroxynaphthalene-1,2-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-21(2,3)14-10-8-13(9-11-14)12-17-18(22)15-6-4-5-7-16(15)19(23)20(17)24/h4-7,13-14,22H,8-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGDTWQGGLJCTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)CC2=C(C3=CC=CC=C3C(=O)C2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057849 | |
Record name | Buparvaquone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88426-33-9 | |
Record name | Buparvaquone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088426339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Buparvaquone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUPARVAQUONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0354RT7LG4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Buparvaquone?
A1: this compound targets the cytochrome b protein, a key component of the electron transport chain within the mitochondria of certain parasites, particularly Theileria species. [, , , ]
Q2: How does this compound exert its antiparasitic effect?
A2: By binding to cytochrome b, this compound disrupts the electron transport chain, inhibiting the parasite's ability to produce ATP, ultimately leading to parasite death. [, , ]
Q3: Does this compound affect the host's cells?
A3: While this compound targets the parasite's cytochrome b, it exhibits significantly lower affinity for the mammalian counterpart, resulting in selective toxicity towards the parasite. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C20H28O3 and a molecular weight of 316.43 g/mol. [, , , , ]
Q5: Where can I find spectroscopic data for this compound?
A5: Spectroscopic data, including UV-Vis absorption and potentially NMR data, can be found in publications related to its synthesis, characterization, and analytical method development. Several studies utilized UV-Vis spectrophotometry for its quantification, indicating a maximum absorption wavelength (λmax) at 251 nm in acetonitrile. [, , , , ]
Q6: What is known about the stability of this compound under various conditions?
A6: this compound exhibits limited aqueous solubility, impacting its bioavailability and necessitating specific formulation strategies. [, , ] It demonstrates higher degradation under alkaline and peroxide conditions, suggesting potential instability in those environments. []
Q7: Are there formulation strategies to improve this compound's stability or solubility?
A7: Research indicates the development of nanosuspensions to enhance solubility and facilitate delivery via nebulization for potential treatment of lung infections. [, , ] Additionally, studies explored prodrugs with improved water solubility to enhance topical and oral delivery. []
Q8: How is this compound administered, and what is its fate in the body?
A8: this compound is typically administered intramuscularly (IM) or intravenously (IV). [, , , , , ] It exhibits a longer elimination half-life compared to its analog Parvaquone, indicating a longer duration of action. []
Q9: Are there any known drug-drug interactions with this compound?
A9: While specific drug-drug interactions haven't been extensively reported in the provided research, it's essential to consider potential interactions, especially when co-administering with other drugs that share similar metabolic pathways or affect liver function. [, ]
Q10: What is the impact of this compound treatment on the host's immune response?
A10: Studies observed the development of antibodies against Theileria parva in cattle treated with this compound, suggesting the induction of an immune response that might contribute to long-term protection against re-infection. [, , ]
Q11: What is the efficacy of this compound against different Theileria species?
A11: this compound demonstrates efficacy against various Theileria species, including T. annulata and T. parva, with varying degrees of success in both in vitro and in vivo settings. [, , , , , , , ]
Q12: Has this compound shown any activity against other parasites?
A12: Studies suggest that this compound displays activity against other apicomplexan parasites, including Babesia equi, Cryptosporidium parvum, and Toxoplasma gondii, highlighting its potential as a broad-spectrum antiparasitic agent. [, , , , ]
Q13: Are there any existing animal models for studying this compound's efficacy?
A13: Researchers utilize various animal models, including cattle, sheep, mice, and donkeys, to investigate this compound's efficacy against different parasitic infections. [, , , , , , , , , , ]
Q14: Is there evidence of emerging resistance to this compound?
A14: Several studies report an increase in this compound treatment failures, suggesting the emergence of resistance in Theileria populations. [, ] This resistance is often associated with mutations in the parasite's cytochrome b gene. [, , ]
Q15: What is known about the toxicity profile of this compound?
A16: While generally considered safe, this compound may induce oxidative stress in treated animals, as evidenced by increased lipid peroxidation and decreased levels of antioxidant vitamins. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.